4-Chloro-4-oxobutanoic acid

Description

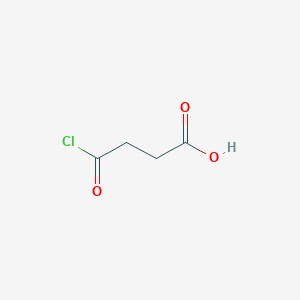

Structure

3D Structure

Properties

CAS No. |

4938-01-6 |

|---|---|

Molecular Formula |

C4H5ClO3 |

Molecular Weight |

136.53 g/mol |

IUPAC Name |

4-chloro-4-oxobutanoic acid |

InChI |

InChI=1S/C4H5ClO3/c5-3(6)1-2-4(7)8/h1-2H2,(H,7,8) |

InChI Key |

MMZMROHDQCJAJT-UHFFFAOYSA-N |

SMILES |

C(CC(=O)Cl)C(=O)O |

Canonical SMILES |

C(CC(=O)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 4 Oxobutanoic Acid and Its Key Precursors

Direct Synthesis Routes

Direct synthetic methods for 4-chloro-4-oxobutanoic acid typically leverage readily available starting materials like butanoic acid and succinic acid derivatives. These routes are often favored for their straightforward nature.

The synthesis of this compound can be achieved through the chlorination of n-butyric acid (butanoic acid) using reagents like thionyl chloride (SOCl₂). chembk.com This reaction generates an acyl chloride, which can then be further processed. Another approach involves the oxidation of suitable butanoic acid derivatives to introduce the required keto and carboxylic acid functionalities. The specific reaction conditions, such as temperature and stoichiometry, are critical to control to minimize the formation of side products.

For instance, the synthesis of ethyl 4-chloro-4-oxobutanoate, an ester derivative, can be accomplished through the esterification of this compound with ethanol (B145695). ontosight.ai This ester can then be hydrolyzed to yield the final acid product.

A prevalent and efficient method for synthesizing this compound and its precursors involves the use of succinic acid and its anhydride (B1165640). orgsyn.orgpearson.com Succinic anhydride can be reacted with a chlorinating agent, such as thionyl chloride, to produce succinyl chloride. thaiscience.inforesearchgate.net This diacyl chloride is a key intermediate that can be selectively reacted to yield the desired mono-chlorinated product.

One well-established procedure involves the reaction of succinic anhydride with methanol (B129727) to form methyl hydrogen succinate (B1194679). orgsyn.org This monoester is then treated with thionyl chloride to yield β-carbomethoxypropionyl chloride (methyl 4-chloro-4-oxobutanoate). orgsyn.org Subsequent hydrolysis of the methyl ester provides this compound. The reaction with thionyl chloride is typically warmed to facilitate the reaction, and excess thionyl chloride is removed by distillation. orgsyn.org

| Starting Material | Reagent(s) | Intermediate(s) | Final Product | Reference(s) |

| Succinic Anhydride | Methanol | Methyl hydrogen succinate | This compound | orgsyn.org |

| Methyl hydrogen succinate | Thionyl chloride | β-Carbomethoxypropionyl chloride | This compound | orgsyn.org |

| Succinic Anhydride | Thionyl chloride | Succinyl chloride | This compound | thaiscience.inforesearchgate.net |

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect synthetic routes to this compound and its analogues often involve the modification of more complex molecules, such as aromatic compounds, through reactions like electrophilic substitution and Friedel-Crafts acylation.

Aromatic 4-oxobutanoic acids can be halogenated to introduce chlorine atoms onto the aromatic ring. This is typically achieved through electrophilic aromatic substitution reactions. For instance, various 4-aryl-4-oxobutyric acids have been synthesized and subsequently halogenated. oup.com The "swamping catalyst method," which utilizes an excess of a Lewis acid like aluminum chloride, can direct halogenation to the aromatic ring rather than the side chain. oup.com This method has been used to prepare 4-(3-halogenatedphenyl)- and 4-(3,5-dihalogenatedphenyl)-4-oxobutyric acids. oup.com

The Friedel-Crafts acylation is a fundamental reaction for creating aryl ketones and is widely used in the synthesis of precursors for substituted 4-oxo-butanoic acids. organic-chemistry.orgsigmaaldrich.comstudymind.co.ukmasterorganicchemistry.com This reaction involves the acylation of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.com

For example, the reaction of a substituted benzene (B151609) with succinic anhydride under Friedel-Crafts conditions yields a 4-aryl-4-oxobutanoic acid. google.comsmolecule.com These products can then be further modified. The synthesis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, for instance, involves the Friedel-Crafts acylation of a chloro-substituted aromatic compound. Similarly, 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid can be prepared by reacting 4-chloroanisole (B146269) with succinic anhydride and AlCl₃. prepchem.com

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference(s) |

| Biphenyl | Succinic anhydride | AlCl₃ | 4-(4-Biphenylyl)-4-oxo-butanoic acid | google.com |

| 4-Chloroanisole | Succinic anhydride | AlCl₃ | 4-(5-Chloro-2-methoxyphenyl)-4-oxobutanoic acid | prepchem.com |

| Chloro-substituted aromatic | Acyl chloride | AlCl₃ | 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid |

The synthesis of more complex, substituted analogues of this compound often requires multi-step synthetic sequences. These can involve a combination of the reactions previously mentioned, along with other functional group manipulations. For example, the synthesis of 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid involves the formation of the substituted phenyl ring followed by the construction of the butanoic acid framework. smolecule.com

In the synthesis of some pharmaceutical agents, multi-step processes are employed where a precursor might be reacted with an isocyanate, such as 4-chloro-3-trifluoromethylphenyl isocyanate, in an inert solvent. The construction of substituted aspartate analogues, for instance, has involved a three-step chemoenzymatic synthesis. acs.org Similarly, the synthesis of betulinic acid derivatives has utilized multi-step sequences involving amidation and acylation reactions. nih.gov These examples highlight the versatility of building complex molecules from simpler, functionalized butanoic acid derivatives.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 4 Oxobutanoic Acid

Fundamental Reaction Pathways of the Carboxylic Acid, Ketone, and Alkyl Chloride Moieties

The chemical behavior of 4-chloro-4-oxobutanoic acid is dictated by its three primary functional groups. The carboxylic acid can undergo reactions such as esterification, the acyl chloride is susceptible to nucleophilic attack, and the carbon-chlorine bond allows for substitution reactions.

Esterification Reactions and Ester Derivative Formation

The carboxylic acid group of this compound readily undergoes esterification with various alcohols in the presence of an acid catalyst. acs.orggonzaga.edu This reaction is a standard method for protecting the carboxylic acid or for synthesizing ester derivatives with specific properties. For instance, the reaction with ethanol (B145695) yields ethyl 4-chloro-4-oxobutanoate. gonzaga.edumasterorganicchemistry.comacs.org

The synthesis of these esters can be achieved through several routes. A common laboratory method involves reacting this compound with an alcohol, such as ethanol, under acidic catalysis. acs.orgsmolecule.com For example, using 2–5 mol% of sulfuric acid in refluxing toluene (B28343) can achieve significant conversion, with yields pushed to 84% by using a Dean-Stark trap to remove the water byproduct and drive the equilibrium towards the ester product. acs.org The choice of acid catalyst is crucial; p-toluenesulfonic acid has been noted to outperform sulfuric acid by minimizing side reactions. acs.org

These ester derivatives, such as ethyl 4-chloro-4-oxobutanoate, are valuable intermediates themselves, serving as building blocks in the synthesis of pharmaceuticals and agrochemicals. gonzaga.edu

Nucleophilic Substitution Reactions at the Chlorinated Carbon and Carbonyl Carbon

The electrophilic nature of the carbonyl carbon in the acyl chloride group and the carbon atom attached to the chlorine makes this compound susceptible to nucleophilic substitution reactions. gonzaga.edu The acyl chloride is particularly reactive, readily undergoing acylation reactions with a wide range of nucleophiles.

Nucleophiles such as amines or thiols can attack the carbonyl carbon, leading to the substitution of the chlorine atom and the formation of amides or thioesters, respectively. acs.org For example, the coupling of its ethyl ester derivative with amines is a key step in the synthesis of certain peptidomimetics, where a base like Hünig's base is used to facilitate the formation of the amide bond. acs.org

The chlorine atom on the alkyl chain is less reactive than the acyl chloride but can still be displaced by strong nucleophiles under appropriate conditions, allowing for further functionalization of the molecule. smolecule.comrsc.org

Decarboxylation Processes of the Oxobutanoic Acid Framework

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The ease of this process is highly dependent on the molecular structure, particularly the position of other functional groups relative to the carboxylic acid. masterorganicchemistry.com Beta-keto acids, which have a ketone group at the β-position (two carbons away) from the carboxyl group, undergo decarboxylation relatively easily upon heating. gonzaga.edumasterorganicchemistry.com This is because the reaction can proceed through a stable, cyclic (enol) intermediate. masterorganicchemistry.com

This compound is a γ-keto acid, meaning the keto group is at the γ-position (four carbons away). This positioning does not allow for the formation of the stable cyclic transition state seen in β-keto acids. masterorganicchemistry.com Therefore, simple thermal decarboxylation is not a facile process for this compound or for other simple carboxylic acids like succinic acid. masterorganicchemistry.com While some derivatives of oxobutanoic acids can be made to decarboxylate under specific conditions, often involving hydrolysis of an ester followed by heating, it is not a characteristic reaction of the this compound framework itself without other reagents. smolecule.comlibretexts.org

Oxidative Transformation Kinetics and Mechanisms

The oxidation of this compound, particularly oxidative decarboxylation, has been the subject of detailed kinetic and mechanistic studies. These investigations provide insight into the reaction pathways and the influence of the compound's structure on its reactivity with various oxidizing agents.

Studies on Oxidative Decarboxylation

Oxidative decarboxylation is a reaction where decarboxylation is initiated by an oxidation process. wikipedia.org Kinetic studies on the oxidation of 4-oxo-4-phenylbutanoic acid and its substituted derivatives, including this compound, by acid bromate (B103136) in an aqueous acetic acid medium have been performed. asianpubs.org

These studies revealed that the reaction is first order with respect to the oxoacid, the oxidant (bromate), and the hydrogen ion concentration. asianpubs.org This indicates that all three species are involved in the rate-determining step of the reaction. The ultimate products of this oxidation are typically a carboxylic acid (benzoic acid in the case of the phenyl-substituted parent compound) and carbon dioxide. asianpubs.org A proposed mechanism involves the formation of an enol form of the substrate, which is then attacked by the protonated oxidant. asianpubs.org

The table below summarizes the kinetic findings for the oxidation of 4-oxo-4-chloro butanoic acid by acid bromate.

| Reactant Order | [Substrate] | [Oxidant] | [H⁺] |

| Reaction Order | 1 | 1 | 1 |

| Data derived from a kinetic study on the oxidative decarboxylation of substituted 4-oxoacids. asianpubs.org |

Mechanistic Investigations with N-Halogenating Oxidants

N-halogenating agents, such as N-bromosuccinimide (NBS), N-bromophthalimide (NBP), and N-chlorosaccharin (NCSA), are versatile oxidants used in organic synthesis. researchgate.net The kinetics and mechanisms of the oxidation of 4-oxoacids, including chloro-substituted derivatives, by these reagents have been investigated to understand the nature of the reactive species and the transition state. researchgate.netresearchgate.net

Studies with oxidants like N-bromophthalimide and N-bromosaccharin in an aqueous acetic acid medium show that the reactions are typically first order in the oxoacid, the N-halogenating agent, and H⁺ ions. researchgate.netresearchgate.net This suggests a common mechanistic pathway. The rate of the reaction is influenced by the electronic nature of substituents on the phenyl ring of related 4-aryl-4-oxobutanoic acids, with electron-releasing groups accelerating the reaction and electron-withdrawing groups retarding it. researchgate.netresearchgate.net This observation implies the development of a positive charge in the transition state. The proposed reactive oxidizing species in these reactions is often the protonated form, such as the hypobromous acidium ion (H₂O⁺Br). researchgate.netresearchgate.net

The table below presents a summary of kinetic data from studies on the oxidation of 4-oxoacids by various N-halogenating oxidants.

| Oxidant | Substrate | Order in [Oxidant] | Order in [Substrate] | Order in [H⁺] | Proposed Reactive Species |

| N-Bromophthalimide | 4-Oxo-4-(p-chlorophenyl)butanoic acid | 1 | 1 | 1 | H₂O⁺Br |

| N-Bromosaccharin | 4-Oxo-4-(p-chlorophenyl)butanoic acid | 1 | 1 | 1 | H₂O⁺Br |

| N-Chlorosaccharin | 4-Oxo-4-(p-chlorophenyl)butanoic acid | 1 | 1 | 1 | H₂O⁺Cl |

| N-Bromosuccinimide | 4-Oxo-4-(p-chlorophenyl)butanoic acid | 1 | 1 | 1 | Not specified |

| Data compiled from kinetic studies on the oxidation of substituted 4-oxoacids. researchgate.netresearchgate.net |

Analysis of Reaction Order, Rate Constants, and Activation Parameters

The rate of these oxidation reactions is also shown to be dependent on the acidity of the medium. The rate increases in a linear fashion with the concentration of hydrogen ions [H+], suggesting that the reactions are acid-catalyzed. researchgate.netresearchgate.net This has led to the postulation that a protonated species, such as the hypobromous acidium ion (H₂O⁺Br), is the reactive oxidizing species in these reactions. researchgate.netresearchgate.net In contrast, variations in the ionic strength of the solution have been found to have no discernible effect on the reaction rate. researchgate.netresearchgate.netresearchgate.net

Activation parameters, including enthalpy (ΔH#) and entropy (ΔS#) of activation, have been calculated for these reactions by studying the effect of temperature and applying the Arrhenius and Eyring equations. researchgate.netresearchgate.netamazonaws.com These parameters provide deeper insight into the energy profile and the molecular arrangement of the transition state. For instance, in the oxidation of 4-(3-hydroxy phenyl amino)-4-oxo butanoic acid, activation parameters have been calculated with respect to the slow step of the proposed mechanism. ijiset.com

| Kinetic Parameter | Observation | Source(s) |

|---|---|---|

| Reaction Order (vs. 4-Oxoacid) | First-order | researchgate.net, researchgate.net |

| Reaction Order (vs. Oxidant) | First-order | researchgate.net, researchgate.net |

| Overall Reaction Order | Second-order | researchgate.net |

| Effect of [H+] | Rate increases linearly with [H+] (acid catalysis) | researchgate.net, researchgate.net |

| Effect of Ionic Strength | No effect on reaction rate | researchgate.net, researchgate.net, researchgate.net |

| Activation Parameters | Calculated from Arrhenius and Eyring plots | researchgate.net, researchgate.net, amazonaws.com |

Influence of Electronic and Steric Effects of Substituents on Reaction Rates

The electronic nature of substituents on the aromatic ring of 4-oxo-4-arylbutanoic acids has a pronounced influence on their reaction rates. Kinetic studies on the oxidation of a series of these compounds have demonstrated that electron-releasing groups accelerate the reaction, whereas electron-withdrawing groups have a retarding effect. researchgate.netresearchgate.net This observation suggests the development of a positive charge in the transition state of the reaction, which is stabilized by electron-donating substituents. researchgate.netresearchgate.net

The established order of reactivity for various para- and meta-substituted 4-oxoacids is as follows: p-methoxy > p-methyl > p-phenyl > H > p-chloro > p-bromo > m-nitro. researchgate.netresearchgate.netresearchgate.net

This trend directly corresponds to the electron-donating or electron-withdrawing capacity of the substituent groups. A manual Hansch analysis, employed to understand the physicochemical properties governing potency in more complex derivatives, also points to electronic effects being a key factor. nih.gov For a series of pyrazoline-containing antagonists derived from 4-oxobutanoic acid, analysis of the substituent effects on the A-ring indicated that the para-σ contribution (a measure of the electronic effect) is directly associated with the IC50 values. nih.gov

| Substituent | Position | Electronic Effect | Effect on Reaction Rate | Source(s) |

|---|---|---|---|---|

| -OCH₃ | para | Electron-releasing | Accelerates (most reactive) | researchgate.net, researchgate.net, researchgate.net |

| -CH₃ | para | Electron-releasing | Accelerates | researchgate.net, researchgate.net, researchgate.net |

| -C₆H₅ | para | Electron-releasing (by resonance) | Accelerates | researchgate.net, researchgate.net |

| -H | - | Reference (unsubstituted) | Baseline | researchgate.net, researchgate.net, researchgate.net |

| -Cl | para | Electron-withdrawing | Retards | researchgate.net, researchgate.net, researchgate.net |

| -Br | para | Electron-withdrawing | Retards | researchgate.net, researchgate.net |

| -NO₂ | meta | Electron-withdrawing | Retards (least reactive) | researchgate.net, researchgate.net |

Beyond electronic effects, steric factors can also play a role. In the crystal packing of derivatives, the steric volume of the substituent has been shown to have a significant effect. researchgate.net For some biologically active derivatives, substituent effects can appear parabolic with respect to hydrophobicity (π substituent constants), suggesting an optimal hydrophobicity for activity, as is the case for chloro-substitution in certain contexts. nih.gov

Solvent and pH Effects on Reaction Pathways and Selectivity

The solvent system and pH are critical parameters that significantly affect the reaction pathways and selectivity of reactions involving this compound and its derivatives. In the oxidation of 4-oxoacids, the reaction rate is enhanced when the dielectric constant of the medium is lowered. researchgate.netresearchgate.net This is typically achieved by increasing the proportion of acetic acid in an aqueous acetic acid solvent system. researchgate.net Furthermore, a solvent isotope effect has been observed, where changing the solvent from H₂O to D₂O increases the rate of oxidation, providing further clues to the mechanism. researchgate.netresearchgate.net

The pH of the reaction medium is a key determinant of stability and reactivity. For related esters, such as ethyl 4-chloro-4-oxobutanoate, rapid hydrolysis to succinic acid derivatives occurs in aqueous systems at a pH greater than 7. Conversely, the compound shows greater stability in non-polar aprotic solvents like dioxane. This highlights the importance of pH control to prevent unwanted degradation or side reactions. In biocatalytic reductions using enzymes, the addition of aqueous alkali to control pH must be carefully managed, as localized increases in pH can damage not only the enzymes but also the substrate itself. asm.org The choice of solvent can also impact reaction selectivity; for instance, in esterification reactions, using toluene with a Dean-Stark trap to remove water can improve yields, while a solvent like THF might increase reaction speed but lower selectivity.

Cyclization and Heterocycle Formation Reactions

This compound and its structural analogs are valuable synthons for the preparation of a variety of heterocyclic compounds, owing to the presence of two distinct reactive functional groups.

Reactions with Binucleophilic Reagents, including Diamines

Aryl-substituted 4-oxobutanoic acids readily react with binucleophilic reagents, such as terminal aliphatic N,N-diamines, to form heterocyclic structures. researchgate.netresearchgate.net The reaction pathway has been studied and is understood to proceed through multiple steps. researchgate.net The initial step involves an acid-base reaction to form a salt. researchgate.net This is followed by two successive dehydration processes, first leading to the formation of an amide intermediate, and finally, through intramolecular cyclization, yielding the heterocyclic products. researchgate.net

For example, the reaction of 3-(4-chlorobenzoyl)propionic acid with ethylenediamine (B42938) has been shown to produce a pyrrolo[1,2-a]imidazole derivative. researchgate.net This demonstrates the utility of the 4-oxobutanoic acid framework in constructing fused ring systems by engaging both the ketone and carboxylic acid functionalities with a double nucleophile.

Synthesis of Fused Heterocyclic Systems (e.g., Pyrroloimidazolones, Pyrrolopyrimidinones)

The reaction between aryl-substituted 4-oxobutanoic acids and aliphatic binucleophiles is a key method for synthesizing bicyclic fused heterocyclic systems like pyrroloimidazolones and pyrrolopyrimidinones. researchgate.netresearchgate.net The specific heterocyclic system formed is dependent on the chain length of the diamine used as the binucleophile. researchgate.net These syntheses are often carried out using a sealed vessel reactor, and by carefully controlling the reaction conditions, it is possible to isolate the reaction intermediates. researchgate.netresearchgate.net

In a related synthesis, pyrrolo[1,2-a]pyrimidinediones have been prepared from p-chlorobenzoylpropionic acid. researchgate.net The reaction involves cyclization with a binucleophile followed by thermolysis, which induces a retro-Diels-Alder reaction to yield the final aromatic heterocyclic system. researchgate.net The structures of these complex molecules are typically confirmed using a combination of spectroscopic methods (FTIR, ¹H, ¹³C NMR) and X-ray diffraction analysis. researchgate.netresearchgate.net

Utilization in the Preparation of Complex Azole Derivatives

The 4-oxobutanoic acid scaffold is also employed in the synthesis of complex azole derivatives, which are a class of nitrogen-containing heterocycles with significant applications. One direct example is the synthesis of 1,2,4-triazole (B32235) derivatives with potential antimicrobial activity. researchgate.net In this process, a substituted 4-oxobutanoic acid, such as 4-(5-chloro-2-hydroxyphenyl)-4-oxobutanoic acid, is refluxed with a hydrazine-containing triazole, leading to the formation of a new, complex azole structure. researchgate.net

Additionally, the formation of pyrrolo[1,2-a]imidazole, as mentioned previously, is an example of the synthesis of a fused azole system. researchgate.net The versatility of 4-oxobutanoic acids is further demonstrated in their use (often via the corresponding anhydride (B1165640), succinic anhydride) to acylate existing heterocyclic cores, such as pyrazolines, to introduce a butanoic acid chain, which can then be involved in further cyclizations or modifications to build complex, multi-ring systems. nih.gov

Role of 4 Chloro 4 Oxobutanoic Acid As a Versatile Synthetic Intermediate

Precursor in Complex Organic Molecule Synthesis

The structure of 4-chloro-4-oxobutanoic acid allows it to act as a foundational component, or building block, for more elaborate molecules. The acyl chloride is a potent electrophile, readily reacting with nucleophiles, while the carboxylic acid offers a secondary point for modification, allowing for sequential reaction pathways.

This compound and its derivatives are instrumental in the synthesis of various pharmaceutical agents and their intermediates. The succinate (B1194679) motif is a common feature in drug molecules, and this compound provides an efficient method for its introduction.

One notable application is in the creation of prodrugs, such as the succinate prodrugs of curcuminoids, which are developed to improve the bioavailability and therapeutic efficacy of the parent compounds. sigmaaldrich.com The compound's ethyl ester, ethyl 4-chloro-4-oxobutyrate, has been specifically used in these syntheses. sigmaaldrich.com Furthermore, related structures like 4-(4-Chloro-1-oxobutyl)-α,α-dimethylbenzeneacetic acid serve as key intermediates in the synthesis of widely used antihistamines, such as fexofenadine. newagepills.com The reactivity of the acyl chloride allows for the straightforward linkage of the succinyl group to other molecular scaffolds.

| Pharmaceutical Intermediate/Application | Precursor Compound | Therapeutic Area |

| Succinate prodrugs of curcuminoids | Ethyl 4-chloro-4-oxobutyrate | Investigational (e.g., Colon Cancer Treatment) sigmaaldrich.com |

| Fexofenadine Intermediate | 4-(4-Chloro-1-oxobutyl)-α,α-dimethylbenzeneacetic acid | Allergy/Antihistamine newagepills.com |

The utility of this compound extends to the agrochemical sector, where it serves as a precursor for intermediate compounds used in the production of pesticides. Its ability to readily form esters and amides makes it suitable for constructing the core structures of various active ingredients.

In the realm of specialty chemicals, derivatives like ethyl 4-chloro-4-oxobutyrate are employed in creating sophisticated tools for chemical synthesis, such as polymer-supported bifunctional catalysts. sigmaaldrich.com These catalysts can facilitate complex reactions, including enantioselective transformations, which are crucial in modern chemical manufacturing. sigmaaldrich.com The compound's ability to link to polymer backbones while retaining a reactive functional group is key to this application.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This strategy is fundamental to asymmetric synthesis, which is critical for producing enantiomerically pure pharmaceuticals and other biologically active molecules. sigmaaldrich.com

This compound is used to attach a prochiral succinyl unit to a chiral auxiliary. A widely used class of auxiliaries are the oxazolidinones, popularized by David A. Evans. wikipedia.org The nitrogen atom of the oxazolidinone acts as a nucleophile, attacking the acyl chloride of this compound to form a chiral N-acyl oxazolidinone (an imide). The steric bulk of the substituents on the chiral auxiliary then directs subsequent reactions, such as alkylations or aldol (B89426) reactions at the alpha-carbon of the succinyl group, to proceed with high diastereoselectivity. wikipedia.orgresearchgate.net After the desired stereocenter has been created, the auxiliary can be cleaved and recovered for reuse. wikipedia.orgsigmaaldrich.com

| Chiral Auxiliary Class | Example | Role in Stereoselective Synthesis |

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Directs stereoselective alkylation and aldol reactions of the attached succinyl group. wikipedia.org |

| Camphorsultams | (1S)-(+)-Camphor-10-sulfonic acid derived sultams | Used for asymmetric Claisen rearrangements and Michael additions. wikipedia.org |

| Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine | Forms chiral amides that undergo highly diastereoselective alkylation. wikipedia.org |

Generation of Functionalized Derivatives and Analogues

The dual functionality of this compound allows for the generation of a wide array of derivatives. The acyl chloride is typically the more reactive site, enabling selective transformations to produce esters, amides, and other analogues, which can then be further modified at the carboxylic acid position.

The reaction of this compound with alcohols or amines is a straightforward and efficient method for producing the corresponding esters and amides. The high reactivity of the acyl chloride group often allows these reactions to proceed under mild conditions.

Esterification: Treatment with an alcohol (ROH) yields a 4-oxo-4-(alkoxy)butanoic acid, more commonly known as a succinic acid monoester. For instance, reaction with methanol (B129727) or ethanol (B145695) produces monomethyl succinate or monoethyl succinate derivatives, respectively. sigmaaldrich.comchemicalbook.com These esters are themselves valuable synthetic intermediates.

Amidation: Reaction with primary or secondary amines (RNH₂ or R₂NH) produces N-substituted 4-amino-4-oxobutanoic acids, also known as succinamic acids. Chiral amides have been synthesized by reacting chiral 4-oxobutanoic acid derivatives with various substituted anilines, with the resulting compounds showing potential biological activities. researchgate.net

| Derivative Class | Reactant | Product Example |

| Ester | Methanol | Methyl 4-chloro-4-oxobutanoate chemicalbook.com |

| Ester | Ethanol | Ethyl 4-chloro-4-oxobutyrate sigmaaldrich.com |

| Amide | Substituted Anilines | Chiral 4-oxo-N-phenylbutanamides researchgate.net |

The functional groups of this compound make it a candidate for the synthesis of novel polymers and materials. Its bifunctional nature allows it to act as a monomer or a cross-linking agent. The acyl chloride can react with one functional group (e.g., an alcohol or amine) on a polymer backbone, while the carboxylic acid remains available for further derivatization or to impart specific properties, such as solubility or acidity, to the final material.

The ability to create derivatives that can be incorporated into larger structures is exemplified by its use in preparing polymer-supported catalysts. sigmaaldrich.com This approach combines the reactivity of the molecule with the practical advantages of a solid support, such as ease of separation and catalyst recycling. The versatility of the chloroacetyl functional group, which is structurally related, as a building block for creating novel materials with diverse applications highlights the potential for this compound in materials science. mdpi.com

Advanced Research and Computational Investigations of 4 Chloro 4 Oxobutanoic Acid

Theoretical Chemistry Studies on Molecular Structure and Reactivity

Theoretical chemistry provides powerful tools to model and predict the properties of molecules like 4-Chloro-4-oxobutanoic acid, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 4-oxobutanoic acid, DFT calculations, such as those using the B3LYP functional, are employed to analyze electron density maps and identify reactive sites. researchgate.net These calculations can predict the electrophilic nature of the ketone group and provide a deeper understanding of the molecule's reactivity. DFT studies on related compounds have been used to gain structural information, including optimized molecular structure, bond lengths, and bond angles. researchgate.net For instance, in studies of similar molecules, DFT has been used to elucidate the energies of gas-phase complexes and to study reaction mechanisms, such as hydrolysis and aminolysis. mdpi.com

Molecular Orbital (MO) theory and, more specifically, Frontier Molecular Orbital (FMO) theory, are instrumental in predicting the reactivity of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO determines the nucleophilicity or basicity of a molecule, representing the orbital from which it is most likely to donate electrons. youtube.com Conversely, the LUMO dictates the electrophilicity, being the orbital that accepts electrons. youtube.com

FMO analysis of related quinoline (B57606) derivatives has shown that a smaller HOMO-LUMO energy gap can correlate with higher reactivity and potential biological activity. researchgate.net For derivatives of 4-oxobutanoic acid, computational methods like DFT (e.g., B3LYP/6-31G*) can be used to model the HOMO and LUMO to predict electrophilic sites and analyze transition states for reactions like nucleophilic additions. This type of analysis is crucial for understanding the reaction pathways and designing new molecules with desired reactivity.

In Silico Approaches in the Design and Discovery of Related Derivatives

In silico methods, which involve computer simulations, are pivotal in the rational design of novel derivatives of 4-oxobutanoic acid for various applications, including pharmaceuticals. These approaches can predict the properties and biological activities of hypothetical molecules, saving significant time and resources in the drug discovery process.

For example, derivatives of 4-oxobutanoic acid have been designed and evaluated in silico as potential anti-tubercular and antimicrobial agents. orientjchem.orgorientjchem.org The general workflow involves:

Molecular Design: Designing new chemical structures based on a lead compound, such as 4-oxobutanoic acid derivatives. orientjchem.orgorientjchem.org

Molecular Docking: Simulating the interaction of the designed molecules with specific biological targets (e.g., proteins or enzymes) to predict their binding affinity and mode of action. orientjchem.orgresearchgate.net

ADMET Prediction: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed compounds using computational models to assess their drug-likeness. orientjchem.org

These in silico studies help in prioritizing the synthesis of compounds with the most promising profiles for further experimental testing.

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation and functional group identification of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a derivative like benzyl (B1604629) 4-chloro-4-oxobutanoate, the methylene (B1212753) protons (–CH₂–) adjacent to the carbonyl groups would be expected to show signals, likely as triplets, in the region of δ 3.2–3.5 ppm. For this compound itself, one would anticipate two triplet signals for the two non-equivalent methylene groups.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For a derivative like benzyl 4-chloro-4-oxobutanoate, signals for the ester carbonyl carbon appear around δ 170 ppm, and the carbon atom attached to the chlorine is observed at approximately δ 45 ppm. Similar chemical shifts would be expected for the corresponding carbons in this compound, with the carboxylic acid carbonyl appearing at a distinct chemical shift.

| ¹H NMR Data for Benzyl 4-chloro-4-oxobutanoate | |

| Assignment | Chemical Shift (δ, ppm) |

| Methylene protons adjacent to carbonyl | 3.2–3.5 |

| Benzyl aromatic protons | 7.3–7.5 |

| ¹³C NMR Data for Benzyl 4-chloro-4-oxobutanoate | |

| Assignment | Chemical Shift (δ, ppm) |

| Ester carbonyl | ~170 |

| Chlorinated carbon | ~45 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of both a carboxylic acid and an acyl chloride.

Carboxylic Acid Group: A very broad O–H stretching vibration from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching vibration between 1700 and 1725 cm⁻¹. libretexts.org

Acyl Chloride Group: A strong C=O stretching vibration typically at a higher frequency than the carboxylic acid carbonyl, often above 1750 cm⁻¹. The C-Cl stretching vibration would appear in the fingerprint region, around 700 cm⁻¹.

| Characteristic IR Absorption Frequencies | |

| Functional Group | Wavenumber (cm⁻¹) |

| Carboxylic Acid O–H Stretch | 2500–3300 (broad) |

| Carboxylic Acid C=O Stretch | 1700–1725 |

| Acyl Chloride C=O Stretch | >1750 |

| C-Cl Stretch | ~700 |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of this compound and its derivatives. High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can confirm the molecular ion peak, providing a precise mass measurement that aids in structural elucidation. For this compound (C₄H₅ClO₃), the expected molecular weight is approximately 136.53 g/mol . nih.gov ESI-MS analysis would likely show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 151.00, considering the isotopic distribution of chlorine.

When coupled with liquid chromatography (LC), mass spectrometry (LC-MS) becomes a powerful tool for not only confirming molecular weight but also for assessing the purity of a sample. LC separates the components of a mixture before they are introduced into the mass spectrometer. This is particularly useful for identifying and quantifying impurities that may be present in a sample of this compound, such as starting materials, byproducts, or degradation products. For instance, in the analysis of related compounds, LC-MS with electrospray ionization in multiple reaction monitoring (MRM) mode has been used for high sensitivity detection. A similar approach could be applied to this compound to detect trace-level impurities.

For more volatile derivatives, such as the ethyl ester of this compound (ethyl 4-chloro-4-oxobutanoate), Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical method. nih.gov The NIST WebBook provides mass spectral data for this ester, showing a molecular weight of 164.587 g/mol and a base peak at m/z 101. nist.govnist.gov

Table 1: Mass Spectrometric Data for this compound and its Ethyl Ester

| Compound | Formula | Molecular Weight ( g/mol ) | Ionization Technique | Key m/z Peaks |

| This compound | C₄H₅ClO₃ | 136.53 nih.gov | ESI-MS (predicted) | [M+H]⁺ ≈ 151.00 |

| Ethyl 4-chloro-4-oxobutanoate | C₆H₉ClO₃ | 164.587 nist.gov | Electron Ionization (EI) | 101 (base peak) nih.gov |

The mobile phase composition in LC-MS is critical for achieving good separation and ionization. For the analysis of related chloro-oxo-butanoic acids, a reverse-phase (RP) HPLC method using a mobile phase of acetonitrile (B52724), water, and an acid modifier like formic acid (for MS compatibility) has been suggested. sielc.comsielc.com

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about the molecular structure, conformation, and intermolecular interactions of this compound. Single-crystal X-ray diffraction, when a suitable crystal can be grown, yields detailed data on bond lengths, bond angles, and crystal packing. For instance, in a related compound, the C-Cl bond length was determined to be approximately 1.79 Å using SHELX software for structure refinement.

Powder X-ray diffraction (PXRD) is another valuable application of this technique, particularly in the pharmaceutical and materials science fields, for characterizing the crystalline form of a compound. Different crystalline forms, or polymorphs, can exhibit different physical properties. PXRD patterns, which are unique to each crystalline form, can be used for identification and quality control. For example, patents for complex pharmaceutical compounds often include PXRD data with characteristic peaks at specific 2θ angles to define a particular crystalline form. google.comgoogle.com

Table 2: Representative X-ray Diffraction Data for a Crystalline Organic Compound (Illustrative)

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.6 | 7.02 | 85 |

| 13.8 | 6.41 | 90 |

| 18.9 | 4.69 | 100 |

| 21.3 | 4.17 | 75 |

| 25.5 | 3.49 | 60 |

Note: This table is illustrative and does not represent actual data for this compound, but demonstrates the type of data obtained from a PXRD experiment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. The method separates compounds in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For purity assessment, HPLC can effectively separate the target compound from impurities, allowing for their quantification. A common setup for a compound like this compound would involve a reverse-phase C18 column with UV detection, often at a wavelength around 254 nm where the carbonyl group may absorb. The goal is typically to achieve a purity level of >98% for research and development purposes.

In the context of reaction monitoring, HPLC allows chemists to track the consumption of starting materials and the formation of products over time. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize byproduct formation. For example, the synthesis of this compound can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC.

Several HPLC methods have been described for related compounds. For instance, the separation of ethyl 4-chloro-4-oxobutanoate and 4-chloro-3-oxobutyric acid has been demonstrated on a Newcrom R1 reverse-phase column. sielc.comsielc.com These methods typically use a mobile phase consisting of acetonitrile (MeCN), water, and an acid like phosphoric acid or, for LC-MS compatibility, formic acid. sielc.comsielc.com The use of smaller particle size columns (e.g., 3 µm) can lead to faster analyses, a technique known as Ultra-High-Performance Liquid Chromatography (UHPLC). sielc.comsielc.com

Table 3: Typical HPLC Parameters for Analysis of Chloro-Oxo-Butanoic Acids

| Parameter | Condition | Reference |

| Column | Newcrom R1 (Reverse-Phase) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.comsielc.com |

| Detection | UV (e.g., 254 nm) | |

| Application | Purity Assessment, Reaction Monitoring |

These HPLC methods are often scalable, meaning they can be adapted from analytical-scale separations for purity testing to preparative-scale separations for isolating and purifying larger quantities of the compound. sielc.comsielc.com

Research Challenges and Future Directions in 4 Chloro 4 Oxobutanoic Acid Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of 4-chloro-4-oxobutanoic acid and its precursor, succinyl chloride, often relies on reagents like thionyl chloride, which can generate significant waste and hazardous byproducts such as sulfur dioxide. chemspider.comnih.gov Future research is geared towards developing more sustainable and atom-economical alternatives.

Greener Chlorinating Agents: A promising approach involves replacing conventional chlorinating agents with more environmentally benign options. For instance, the use of triphosgene (B27547) (bis(trichloromethyl) carbonate) in the synthesis of succinylcholine (B1214915) chloride from succinic acid has been shown to be a high-yield process that avoids the formation of sulfur dioxide. chemspider.com This methodology could be adapted for the synthesis of this compound, significantly improving its environmental footprint.

Flow Chemistry: Continuous flow synthesis offers a safer and more efficient alternative to batch processes for the preparation of acyl chlorides. researchgate.netacs.org The in situ generation of acyl chlorides from carboxylic acids using reagents like triphosgene in a flow system minimizes the handling of hazardous intermediates and allows for precise control over reaction conditions, leading to higher yields and purity. researchgate.netacs.org This technology is highly applicable to the synthesis of this compound, enabling on-demand production and reducing waste.

Biocatalysis: The application of enzymes in organic synthesis is a cornerstone of green chemistry. Biocatalytic methods can offer high selectivity and operate under mild reaction conditions. Research into the biocatalytic synthesis of chiral derivatives of this compound has already shown promise. For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding alcohol, a valuable chiral building block, has been achieved with high enantiomeric excess using recombinant whole-cell catalysts. nih.govresearchgate.net Exploring enzymatic routes to this compound itself or its direct precursors from renewable feedstocks could revolutionize its production.

| Methodology | Advantages | Key Research Focus |

| Greener Chlorinating Agents | Reduced hazardous byproducts (e.g., SO2), improved safety. | Adaptation of reagents like triphosgene for direct synthesis of this compound. |

| Flow Chemistry | Enhanced safety, improved reaction control, higher yields, potential for automation. | Development of continuous flow processes for the synthesis of this compound from succinic acid or its anhydride (B1165640). |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Discovery and engineering of enzymes for the direct synthesis of this compound or its precursors. |

Exploration of Unprecedented Reactivity Patterns and Catalytic Applications

The dual functionality of this compound presents opportunities for novel reactivity beyond standard acyl chloride transformations. Future research should focus on uncovering and exploiting these unique reactivity patterns through innovative catalytic strategies.

Tandem Catalysis: The presence of two distinct reactive sites allows for the design of tandem catalytic reactions, where both the acid chloride and carboxylic acid functionalities participate in a sequential or concerted manner. This could lead to the rapid construction of complex molecular architectures from simple starting materials.

Divergent Reactivity with Transition Metal Catalysis: Transition metal catalysis has been shown to induce divergent reactivity in acyl chlorides, leading to products beyond simple acylation. youtube.com Investigating the behavior of this compound in the presence of various transition metal catalysts could unveil novel transformations, such as decarbonylative coupling or the formation of unique heterocyclic scaffolds. The interplay between the two functional groups could lead to unexpected and synthetically valuable outcomes.

Catalytic Activation of Both Functional Groups: The development of catalytic systems that can selectively activate either the acid chloride or the carboxylic acid in the presence of the other would open up new avenues for controlled, stepwise functionalization. This would allow for the synthesis of a wide range of differentially substituted derivatives that are currently difficult to access.

Deeper Mechanistic Elucidation of Complex Transformations and Rearrangements

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and for the rational design of new synthetic methods. While the general mechanisms of reactions like Friedel-Crafts acylation are well-established, the potential for more complex, less understood pathways involving this compound warrants deeper investigation. youtube.comyoutube.comyoutube.comyoutube.comdntb.gov.ua

Computational and Experimental Synergy: The combination of experimental techniques, such as kinetic studies and isotopic labeling, with computational modeling can provide a detailed picture of reaction pathways. smu.edu This integrated approach can be used to investigate the potential for rearrangements in Friedel-Crafts reactions involving this compound, where the flexible backbone could facilitate intramolecular processes. youtube.comyoutube.comyoutube.comyoutube.com

Investigating Reaction Intermediates: The identification and characterization of transient intermediates are key to understanding complex reaction mechanisms. Advanced spectroscopic techniques can be employed to probe the formation and fate of reactive species generated from this compound under various catalytic conditions.

Design and Synthesis of Novel Functionalized Analogues with Tailored Reactivity

The development of new derivatives of this compound with tailored reactivity is a significant area for future research. By introducing additional functional groups or modifying the carbon backbone, it is possible to create a new generation of building blocks with enhanced or completely novel chemical properties.

Targeted Covalent Inhibitors: The electrophilic nature of the acyl chloride moiety makes this compound and its derivatives attractive candidates for the design of targeted covalent inhibitors. mdpi.comrsc.orgnih.govresearchgate.net By incorporating a recognition element for a specific biological target, it is possible to create molecules that can form a covalent bond with a nucleophilic residue in the target protein, leading to potent and long-lasting inhibition.

Scaffolds for Medicinal Chemistry: Functionalized analogues of this compound can serve as versatile scaffolds for the synthesis of libraries of compounds for drug discovery. mdpi.com The ability to introduce diverse substituents at various positions on the butanoic acid backbone would allow for the systematic exploration of structure-activity relationships.

Integration of Advanced Computational Chemistry for Predictive Synthesis and Reactivity

The use of computational chemistry is becoming increasingly indispensable in modern chemical research. For this compound, computational methods can play a crucial role in predicting its reactivity and guiding the design of new synthetic strategies.

Predictive Reactivity Models: Machine learning and other computational approaches are being developed to predict the reactivity of organic molecules. rsc.orgnih.govchemrxiv.orgrsc.org These models can be trained on large datasets of known reactions to predict the outcome of new transformations, including those involving bifunctional molecules like this compound. This can help to prioritize promising reaction conditions and avoid unnecessary experimentation.

In Silico Design of Analogues: Computational tools can be used to design novel analogues of this compound with specific desired properties. researchgate.net For example, quantum mechanical calculations can be used to predict the reactivity of different functionalized derivatives, allowing for the in silico screening of potential candidates before their synthesis. researchgate.net

Elucidating Reaction Pathways: Density Functional Theory (DFT) and other computational methods can be used to map out the potential energy surfaces of reactions involving this compound. nih.gov This can provide valuable insights into the reaction mechanisms, identify key transition states, and explain observed selectivities. smu.edu

| Research Area | Key Objectives | Potential Impact |

| Predictive Reactivity Models | Develop machine learning models to predict the outcome of reactions involving this compound. | Accelerate the discovery of new reactions and optimize existing ones. |

| In Silico Design of Analogues | Computationally design novel derivatives with tailored electronic and steric properties. | Guide the synthesis of new building blocks for specific applications. |

| Elucidating Reaction Pathways | Use computational methods to map reaction mechanisms and understand selectivity. | Enable the rational design of more efficient and selective synthetic routes. |

By focusing on these research challenges and future directions, the scientific community can unlock the full synthetic potential of this compound, paving the way for its application in a wide range of fields, from materials science to medicinal chemistry.

Q & A

Basic: What are the standard synthetic routes for 4-chloro-4-oxobutanoic acid, and how are reaction conditions optimized?

The compound is synthesized via acylation of succinic anhydride derivatives or chlorination of 4-oxobutanoic acid precursors . A common method involves reacting diketene with hydrogen chloride in methanol, followed by rearrangement to form the methyl ester intermediate (methyl 4-chloro-3-oxobutanoate), which can be hydrolyzed to the free acid . Optimization focuses on controlling reaction temperature (e.g., 0–5°C for chlorination) and stoichiometric ratios to minimize side products like dichloroacetone. Solvent selection (e.g., anhydrous ethers) and catalytic additives (e.g., Lewis acids) improve yield and purity .

Basic: What analytical techniques are most effective for characterizing this compound and its intermediates?

- NMR spectroscopy : H and C NMR identify functional groups (e.g., carbonyl at ~170 ppm, chloro substituents).

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 151.00 for CHClO).

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-Cl bond ~1.79 Å) .

- Chromatography : HPLC with UV detection monitors reaction progress and purity (>98%) .

Basic: How is the IUPAC nomenclature applied to this compound and its derivatives?

The name follows IUPAC Rule P-20 : the longest carbon chain (butanoic acid) is numbered to prioritize the carboxylic acid group (position 1). The oxo (keto) and chloro substituents are assigned the lowest possible numbers (both at position 4), yielding "this compound" . Derivatives like methyl esters are named as "methyl 4-chloro-4-oxobutanoate," where the ester group takes seniority over the acyl halide .

Basic: What are the key physical properties of this compound relevant to experimental design?

- Boiling point : 50°C at 0.13 kPa (methyl ester) .

- Solubility : Slightly soluble in water; miscible with polar aprotic solvents (DMF, DMSO) .

- Stability : Hygroscopic; decomposes under prolonged exposure to moisture or heat, releasing HCl gas.

Advanced: How do enzymatic synthesis methods compare to traditional chemical routes for producing this compound derivatives?

Enzymatic approaches (e.g., reductase-mediated biotransformation ) use cofactors like NADH to reduce keto groups. For example, Lactobacillus brevis reductases convert ethyl 4-chloro-3-oxobutanoate to chiral alcohols with >90% enantiomeric excess. Advantages include stereoselectivity and mild conditions (pH 7, 30°C), though cofactor regeneration (e.g., using glucose dehydrogenase) adds complexity . Chemical routes (e.g., Claisen condensation) offer higher throughput but lack stereocontrol .

Advanced: How can researchers resolve contradictions in reported yields or by-products across synthetic protocols?

Discrepancies often arise from reagent purity (e.g., anhydrous HCl vs. aqueous) or reaction scaling . For example, small-scale chlorination may yield 85% purity, while bulk reactions produce 70% due to heat dissipation issues. Systematic Design of Experiments (DoE) evaluates variables (temperature, solvent polarity) to identify optimal conditions. LC-MS and F NMR (for fluorinated analogs) detect trace by-products like trichloroacetone .

Advanced: What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors .

- Waste management : Neutralize acidic waste with sodium bicarbonate before disposal .

- Emergency response : Immediate rinsing with water for skin/eye contact and administration of oxygen for inhalation exposure .

Advanced: How is X-ray crystallography employed to resolve the molecular structure of this compound complexes?

SHELXL refines crystallographic data to determine bond lengths, angles, and packing motifs. For example, hydrogen bonding between the carboxylic acid and chloro groups stabilizes the crystal lattice. High-resolution data (≤0.8 Å) are collected at 100 K to minimize thermal motion artifacts .

Advanced: What strategies are used to design bioactive derivatives of this compound for drug discovery?

- Esterification : Methyl/ethyl esters enhance cell membrane permeability .

- Hybrid molecules : Conjugation with fluorophenyl groups (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) improves binding to enzymes like COX-2, showing IC values <10 µM .

- Computational modeling : DFT calculations predict electron-withdrawing effects of chloro groups on reactivity .

Advanced: What role does this compound play in studying enzyme inhibition mechanisms?

The compound acts as a suicide inhibitor for enzymes requiring keto-acid substrates. For example, it irreversibly inhibits kynurenine-3-hydroxylase by forming a covalent adduct with the active-site histidine residue. Stopped-flow kinetics and MALDI-TOF MS validate binding kinetics and adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.